molecular formula C25H33N3O5S2 B2746932 (S)-N-(1-((4-methoxyphenyl)amino)-4-(methylthio)-1-oxobutan-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 956439-77-3

(S)-N-(1-((4-methoxyphenyl)amino)-4-(methylthio)-1-oxobutan-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No. B2746932
CAS RN: 956439-77-3
M. Wt: 519.68
InChI Key: XUZUJMLRYXBVIO-QHCPKHFHSA-N
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Description

(S)-N-(1-((4-methoxyphenyl)amino)-4-(methylthio)-1-oxobutan-2-yl)-1-tosylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H33N3O5S2 and its molecular weight is 519.68. The purity is usually 95%.
BenchChem offers high-quality (S)-N-(1-((4-methoxyphenyl)amino)-4-(methylthio)-1-oxobutan-2-yl)-1-tosylpiperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-(1-((4-methoxyphenyl)amino)-4-(methylthio)-1-oxobutan-2-yl)-1-tosylpiperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Science and Technology

The unique properties of this compound could be explored in the development of quantum technologies . As quantum science seeks to harness the peculiar aspects of quantum mechanics, materials with specific molecular structures, such as this compound, may contribute to advancements in quantum computing, state sensors, and time synchronization protocols .

Large Language Model (LLM) Research

In the interdisciplinary field of LLMs, which encompasses computer science, artificial intelligence, and linguistics, this compound could be used to study the impact of scientific collaborations . It may serve as a molecular tool to understand the heterogeneous effects of collaborations on LLM applications, potentially influencing factors like financial support and dominant countries in scientific research .

Medicinal Chemistry

This compound could have applications in medicinal chemistry , particularly in the synthesis of new drugs. Its structure suggests potential for interaction with biological systems, which could be leveraged in drug design and discovery processes to create novel therapeutic agents .

Pharmacology

In pharmacology, the compound might be used to investigate drug interactions and metabolic pathways . Its molecular characteristics could provide insights into the pharmacokinetics and pharmacodynamics of new pharmacological agents .

Biochemistry

The compound’s potential in biochemistry lies in its ability to interact with enzymes and proteins. It could be used to study enzyme inhibition or activation , and to understand the biochemical pathways involved in disease states or metabolic processes .

Chemical Synthesis

Lastly, in the field of chemical synthesis, this compound could be utilized in the development of new synthetic methodologies or as a building block for complex molecules. Its versatile structure makes it a candidate for creating new materials with desired properties for industrial applications .

properties

IUPAC Name

N-[(2S)-1-(4-methoxyanilino)-4-methylsulfanyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O5S2/c1-18-4-10-22(11-5-18)35(31,32)28-15-12-19(13-16-28)24(29)27-23(14-17-34-3)25(30)26-20-6-8-21(33-2)9-7-20/h4-11,19,23H,12-17H2,1-3H3,(H,26,30)(H,27,29)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZUJMLRYXBVIO-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(CCSC)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](CCSC)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-(1-((4-methoxyphenyl)amino)-4-(methylthio)-1-oxobutan-2-yl)-1-tosylpiperidine-4-carboxamide

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